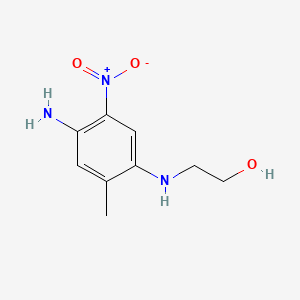
5-(5-溴-3-吡啶基)-1H-四唑
描述
The compound "5-(5-Bromo-3-pyridyl)-1H-tetrazole" is a derivative of tetrazole, a class of synthetic heterocycles known for their applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles, especially 5-substituted tetrazoles, are recognized for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is advantageous in drug design .
Synthesis Analysis
The synthesis of 5-substituted tetrazoles, including "5-(5-Bromo-3-pyridyl)-1H-tetrazole," typically involves the reaction of corresponding cyanopyridines with sodium azide in the presence of metal salts. For instance, Mn(II) complexes with 5-(pyridyl)tetrazole ligands have been prepared using this method, and the reaction has been characterized by X-ray crystallography . Additionally, the synthesis of N-(ω-bromoalkyl)tetrazoles has been reported, which are used to prepare bitopic ligands containing pyridylazole chelators or azole rings, indicating the versatility of tetrazole derivatives in creating complex structures for applications such as spin crossover polymeric materials .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is often confirmed by spectroscopic methods such as IR, 1H- and 13C-NMR, and X-ray diffraction studies. For example, the positions of alkylation in the synthesis of bitopic ligands were confirmed by X-ray diffraction . The coordination of tetrazole ligands to metal centers has been extensively studied, revealing that they can coordinate through different nitrogen atoms in the tetrazole ring or via the pyridyl group, leading to various coordination geometries and extended structures .
Chemical Reactions Analysis
Tetrazole derivatives undergo a variety of chemical reactions, including electrophilic substitution, alkylation, and cycloaddition. For instance, pyrido[3,2,1-jk]carbazoles, which are structurally related to tetrazoles, undergo chlorination, nitration, and hydroxylation reactions . Similarly, 5-substituted tetrazoles can be functionalized, although this often leads to the formation of regioisomeric mixtures . The synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via a [3 + 2] cycloaddition reaction has been reported, showcasing the reactivity of tetrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a bromo substituent, as in "5-(5-Bromo-3-pyridyl)-1H-tetrazole," can affect the compound's reactivity and its interaction with other molecules. For example, the coordination studies of metal complexes with isomeric pyridyl-tetrazole ligands have shown that the ligands' planarity and the metal center's coordination environment significantly impact the properties of the resulting complexes . Additionally, the effectiveness of tetrazolate ligands in mediating magnetic exchange interactions has been studied, demonstrating that the bridging coordination modes of the ligand can influence the strength of antiferromagnetic coupling between metal ions .
科学研究应用
铱配合物中的颜色调节
5-(5-溴-3-吡啶基)-1H-四唑作为一类杂配位单核环金属双(苯基吡啶)铱(III)配合物的一部分,在颜色调节中发挥着至关重要的作用。由于辅助四唑配体的性质,这些配合物表现出广泛的氧化还原和发射性质。这些配合物有望成为有机发光器件和生物标记的候选材料(Stagni et al., 2008)。
Mn(II)配合物的形成
含有5-(5-溴-3-吡啶基)-1H-四唑配体的Mn(II)配合物已经通过X射线晶体学合成并表征。这些配合物通过涉及水分子和四唑残基的氢键网络形成扩展的二维和三维结构(Lin et al., 2005)。
与铜(II)、钴(II)和铁(II)的配位研究
包括5-(5-溴-3-吡啶基)-1H-四唑在内的同分异构的吡啶-四唑配体已被用于与铜(II)、钴(II)和铁(II)等金属配位,形成强烈着色的固体。这些化合物具有高自旋金属中心,并在材料科学中具有潜在应用(Bond et al., 2012)。
DNA结合和抗氧化性质
吡啶-四唑配体的铜配合物,包括5-(5-溴-3-吡啶基)-1H-四唑的衍生物,已被研究其对DNA的结合和抗氧化性质。这些配合物对小牛胸腺DNA具有显著的结合亲和力,并具有作为治疗剂的潜力(Reddy et al., 2016)。
有机染料的光催化降解
基于5-(5-溴-3-吡啶基)-1H-四唑配体的铜(I)配位聚合物材料已被用作有机染料的光催化剂。这些材料为同分异构材料中的结构-性质相关性提供了见解(Wen et al., 2013)。
基于四唑的配位化合物
使用含有四唑基羧酸配体的钕基配位化合物,包括5-(5-溴-3-吡啶基)-1H-四唑,已被合成,展示了独特的结构特征和发光性质(Zou et al., 2014)。
安全和危害
5-(5-Bromo-3-pyridyl)-1H-tetrazole may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin . If it gets into the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
3-bromo-5-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGDASCALCDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400274 | |
| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-3-pyridyl)-1H-tetrazole | |
CAS RN |
211943-13-4 | |
| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
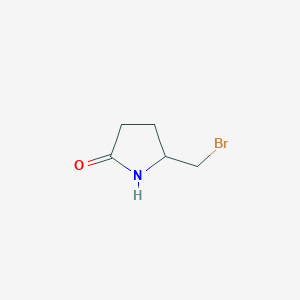
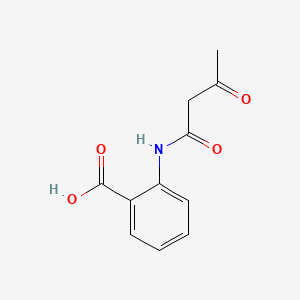

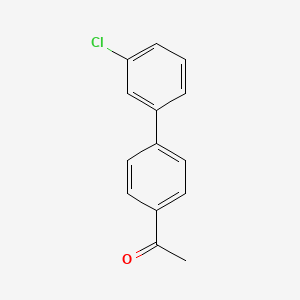
![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

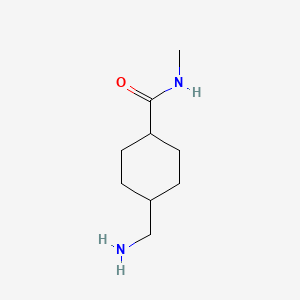
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
